molecular formula C12H15NOSe B14425380 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one CAS No. 82998-13-8

2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one

Cat. No.: B14425380
CAS No.: 82998-13-8
M. Wt: 268.22 g/mol
InChI Key: KXGFTWWWRZYTTO-UHFFFAOYSA-N
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Description

2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is a chemical compound that belongs to the class of organoselenium compounds It features a cycloheptanone ring with a pyridin-2-ylselanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one typically involves the reaction of cycloheptanone with pyridin-2-ylselanyl reagents under specific conditions. One common method involves the use of a selenylation reaction, where a pyridin-2-ylselanyl group is introduced to the cycloheptanone ring. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxide derivatives.

    Reduction: Reduction reactions can convert the selenyl group to a selenol group.

    Substitution: The pyridin-2-ylselanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide derivatives, while reduction can produce selenol-containing compounds .

Scientific Research Applications

2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one involves its interaction with molecular targets and pathways related to oxidative stress. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative damage in cells. This activity is mediated through the selenyl group, which can undergo redox cycling to neutralize reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

    2-[(Pyridin-2-yl)selanyl]pyrimidine: Another organoselenium compound with a pyrimidine ring instead of a cycloheptanone ring.

    2-[(Pyridin-2-yl)selanyl]benzene: Features a benzene ring, offering different reactivity and properties compared to the cycloheptanone derivative.

Uniqueness

2-[(Pyridin-2-yl)selanyl]cycloheptan-1-one is unique due to its cycloheptanone ring, which imparts distinct steric and electronic properties.

Properties

CAS No.

82998-13-8

Molecular Formula

C12H15NOSe

Molecular Weight

268.22 g/mol

IUPAC Name

2-pyridin-2-ylselanylcycloheptan-1-one

InChI

InChI=1S/C12H15NOSe/c14-10-6-2-1-3-7-11(10)15-12-8-4-5-9-13-12/h4-5,8-9,11H,1-3,6-7H2

InChI Key

KXGFTWWWRZYTTO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)[Se]C2=CC=CC=N2

Origin of Product

United States

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